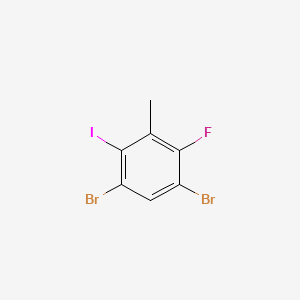

1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H4Br2FI |

|---|---|

Molecular Weight |

393.82 g/mol |

IUPAC Name |

1,5-dibromo-2-fluoro-4-iodo-3-methylbenzene |

InChI |

InChI=1S/C7H4Br2FI/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 |

InChI Key |

JQNUBELTCYJOJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC(=C1I)Br)Br)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene

The following technical guide provides an in-depth analysis of 1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene , a highly specialized pentasubstituted arene scaffold.

This guide is structured for application scientists and medicinal chemists, focusing on the molecule's utility as a programmable building block for complex small molecule synthesis.[1]

CAS No: 2734772-66-6 | Formula: C₇H₄Br₂FI | M.W.: 393.82 Da[1][2][3]

Executive Summary: The "Programmable" Scaffold

This compound represents a class of dense-functionality aromatic cores .[1] Unlike simple halobenzenes, this molecule possesses three distinct halogen types (F, Br, I) arranged in a specific steric and electronic pattern.[1] This arrangement allows for orthogonal functionalization —the ability to selectively react one position without disturbing the others.[1]

For drug development professionals, this scaffold acts as a "hub" for Fragment-Based Drug Discovery (FBDD), enabling the precise spatial arrangement of three different pharmacophores around a central core.

Structural & Electronic Analysis

Steric Map and Substitution Pattern

The molecule is a pentasubstituted benzene ring, leaving only one aromatic proton (C6-H).[1] This high substitution density creates a rigid steric environment.[1]

-

Position 1 (Bromo): Ortho to Fluorine.[1] Electronically activated for oxidative addition but sterically crowded.[1]

-

Position 2 (Fluoro): The "Anchor."[1] The C-F bond is metabolically stable and modulates the pKa and lipophilicity (LogP) of the final molecule.[1] It also directs metallation to the C1 position.[1]

-

Position 3 (Methyl): The "Blocker."[1] Provides a hydrophobic pocket interaction and forces the adjacent Iodine (C4) and Fluorine (C2) substituents to adopt specific dihedral angles to minimize strain (buttressing effect).[1]

-

Position 4 (Iodo): The "Entry Point."[1] The C-I bond is the weakest and most labile, serving as the site for the primary cross-coupling event.[1]

-

Position 5 (Bromo): Flanked by the Iodine and the open C6-H.[1]

Electronic Reactivity Hierarchy

The reactivity of the halogens follows a clear hierarchy based on bond dissociation energies (BDE) and oxidative addition rates to Pd(0) catalysts.[1]

| Priority | Site | Substituent | Reactivity Driver | Primary Reaction Type |

| 1 | C4 | Iodine (-I) | Weakest Bond (approx. 65 kcal/mol) | Chemoselective Suzuki/Sonogashira at RT |

| 2 | C1 | Bromine (-Br) | Ortho-F Activation (Inductive effect lowers LUMO) | Pd-catalyzed coupling at elevated temp (>60°C) |

| 3 | C5 | Bromine (-Br) | Sterically accessible, but electronically less activated than C1 | Pd-catalyzed coupling (requires specialized ligands) |

| 4 | C2 | Fluorine (-F) | Strongest Bond (approx. 115 kcal/mol) | SNAr (only if ring is highly electron-deficient) |

Synthetic Pathways (Derived)

While proprietary process routes exist, the synthesis of such dense arrays typically follows a Directed Ortho Metalation (DoM) or Sequential Halogenation strategy.[1]

Derived Synthesis Logic

-

Precursor: 2-Fluoro-3-methylaniline or 1,3-Dibromo-2-fluoro-benzene.[1]

-

Workflow:

-

Core Formation: Bromination of 2-fluoro-3-methylbenzene to yield the 1,5-dibromo species.[1]

-

Iodination: Introduction of Iodine at C4.[1] Due to the directing effects of the Methyl (ortho/para) and Fluoro (meta) groups, C4 is electronically favorable for electrophilic aromatic substitution, though sterically tight.[1] Alternatively, a Sandmeyer reaction from the corresponding aniline is the most reliable method to install the Iodine at C4.[1]

-

Experimental Protocols: Chemoselective Functionalization

Protocol A: Site-Selective C4-Arylation (Suzuki-Miyaura)

Objective: Selectively couple an aryl boronic acid to the C4-I position without affecting the C1/C5 bromines.

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Boronic Acid: R-B(OH)₂ (1.1 equiv)[1]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding R groups)

-

Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

Methodology:

-

Degassing: Charge reaction vessel with substrate and boronic acid. Evacuate and backfill with Argon (3x).[1]

-

Catalyst Addition: Add Pd catalyst under positive Argon pressure.

-

Solvation: Add degassed solvent mixture.

-

Reaction: Stir at Room Temperature (20-25°C) for 4-12 hours. Note: Keeping the temperature low is critical to prevent oxidative addition at the C-Br bonds.

-

Monitoring: Monitor by TLC/LC-MS. The Iodine peak (M+) should disappear, replaced by the coupled product (M-I+R).[1] The Bromines should remain isotopic (M+2, M+4 pattern).[1]

Protocol B: Sequential C1-Alkylation (Negishi Coupling)

Objective: Functionalize the C1-Br position after C4 has been derivatized.

Reagents:

-

Substrate: C4-functionalized intermediate (1.0 equiv)

-

Zinc Reagent: R-ZnBr (1.5 equiv)[1]

-

Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)[1]

-

Solvent: THF (anhydrous)

Methodology:

-

Setup: In a glovebox or under strict Schlenk conditions, mix catalyst and ligand in THF to form the active species (solution turns dark orange/red).[1]

-

Addition: Add the substrate solution to the catalyst mixture.[1]

-

Reagent: Dropwise addition of Organozinc reagent.

-

Reaction: Heat to 60°C . The Ortho-Fluoro effect at C1 activates this position over C5, though mixtures may occur if the ligand is not sufficiently selective.[1] XPhos is recommended for sterically hindered aryl chlorides/bromides.[1]

Visualization: Orthogonal Reactivity Workflow

The following diagram illustrates the logical flow of functionalizing this scaffold, prioritizing the reactivity hierarchy (I > Br > F).

Figure 1: Step-wise functionalization strategy exploiting the bond dissociation energy differences between C-I, C-Br (ortho-F), and C-Br (meta-F).

Safety & Handling

-

Halogenated Aromatics: Potentially toxic and irritating.[1] Use standard PPE (nitrile gloves, lab coat, safety glasses).[1]

-

Lachrymator Potential: Benzyl halides and polyhalogenated aromatics can be lachrymators.[1] Handle in a well-ventilated fume hood.

-

Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

-

PubChem. (2025).[1] 1-Bromo-2-fluoro-4-iodo-3-methylbenzene Compound Summary. National Library of Medicine.[1] [Link][1]

-

Lera, M. et al. (2022).[1] Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. [Link][1][4]

-

Fairlamb, I. J. S. (2007).[1] Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes. Chemical Society Reviews.[1] [Link]

Sources

- 1. 1,4-Dibromo-2-fluoro-3-methylbenzene | 1000576-44-2 [sigmaaldrich.com]

- 2. 2 2-dibromo-3-nitrilopropionamide | Sigma-Aldrich [sigmaaldrich.com]

- 3. 50111 | Sigma-Aldrich [sigmaaldrich.cn]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene: Synthesis, Properties, and Applications

Abstract: This technical guide provides a detailed overview of the polysubstituted halobenzene, 1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene. As a potentially novel chemical entity, this document outlines a proposed synthetic pathway, predicted physicochemical properties, and prospective applications in the fields of pharmaceutical research and materials science. The insights provided are grounded in established principles of organic chemistry and data from structurally analogous compounds.

Introduction

Polysubstituted halobenzenes are a class of organic compounds that have garnered significant interest in the scientific community, particularly in the realms of drug discovery and materials science. The specific arrangement and nature of halogen substituents on a benzene ring can profoundly influence a molecule's steric and electronic properties. This, in turn, dictates its reactivity and potential for interaction with biological targets or its utility as a building block for advanced materials.

This guide focuses on the specific isomer, this compound. While a comprehensive search of chemical databases and commercial catalogs does not yield a registered CAS number for this compound, its structural motifs suggest significant potential. The presence of multiple, distinct halogen atoms (fluorine, bromine, and iodine) offers a rich platform for regioselective functionalization, making it a highly attractive, albeit currently theoretical, building block for complex molecular architectures.

Predicted Physicochemical Properties

The precise physicochemical properties of this compound have not been experimentally determined. However, we can extrapolate a set of predicted properties based on the known data of a closely related isomer, 1-Bromo-2-fluoro-4-iodo-3-methylbenzene (CAS: 1000576-29-3)[1], and established structure-property relationships.

| Property | Predicted Value | Basis for Prediction |

| CAS Number | Not Assigned | Not found in major chemical databases. |

| Molecular Formula | C₇H₄Br₂FI | Based on the chemical structure. |

| Molecular Weight | 393.82 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | High molecular weight and halogen content suggest a solid state. |

| Melting Point | > 50 °C | Expected to be higher than related, less halogenated compounds. |

| Boiling Point | > 250 °C | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, Toluene) | Typical for non-polar, halogenated aromatic compounds. |

Proposed Synthesis Protocol

The synthesis of this compound requires a carefully designed, regioselective approach to introduce the four different substituents onto the benzene ring. The following multi-step synthesis is proposed, starting from a commercially available precursor.

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for this compound.

Detailed Step-by-Step Methodology

Step 1: Acetylation of 2-Fluoro-3-methylaniline

-

To a stirred solution of 2-fluoro-3-methylaniline in glacial acetic acid, add acetic anhydride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the mixture into ice water and collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield N-(2-fluoro-3-methylphenyl)acetamide.

Step 2: Regioselective Iodination

-

Dissolve the product from Step 1 in a suitable solvent such as acetonitrile.

-

Add N-Iodosuccinimide (NIS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 12-16 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(2-fluoro-4-iodo-3-methylphenyl)acetamide.

Step 3: Regioselective Bromination

-

Dissolve the iodinated intermediate in hexafluoroisopropanol (HFIP), a solvent known to promote regioselective halogenation[2][3][4].

-

Add N-Bromosuccinimide (NBS) to the solution and stir at room temperature for 24 hours.

-

Monitor the reaction by GC-MS.

-

Remove the HFIP under reduced pressure and partition the residue between water and dichloromethane.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate to yield N-(5-bromo-2-fluoro-4-iodo-3-methylphenyl)acetamide.

Step 4: Sandmeyer Reaction for Second Bromination

-

Suspend the product from Step 3 in a mixture of hydrobromic acid and water.

-

Cool the suspension to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the diazonium salt solution to the cuprous bromide solution at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.

-

Cool the mixture, extract with dichloromethane, wash with saturated sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Potential Applications

The unique substitution pattern of this compound makes it a valuable intermediate for several applications:

-

Drug Discovery: The presence of multiple halogen atoms allows for the exploration of halogen bonding interactions with protein targets. The distinct reactivity of the iodo and bromo substituents enables selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build complex, biologically active molecules.

-

Materials Science: This compound could serve as a monomer or cross-linking agent in the synthesis of specialty polymers with tailored properties such as high refractive index, flame retardancy, and thermal stability.

-

Organic Synthesis: The differential reactivity of the C-I and C-Br bonds provides a platform for sequential, site-selective functionalization, enabling the synthesis of other complex, polysubstituted aromatic compounds.

Safety and Handling

While specific toxicity data is unavailable, it is prudent to handle this compound with the standard precautions for halogenated aromatic compounds. It should be treated as a potential irritant to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a promising, albeit currently theoretical, chemical entity. Its synthesis, while challenging, is achievable through a regioselective, multi-step pathway. The predicted properties and potential for diverse applications in drug discovery and materials science underscore the value of such polysubstituted halobenzenes. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential.

References

-

Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938. Available at: [Link]2][3][4]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 44891116, 1-Bromo-2-fluoro-4-iodo-3-methylbenzene. Retrieved from [Link]1]

Sources

- 1. 1-Bromo-2-fluoro-4-iodo-3-methylbenzene | C7H5BrFI | CID 44891116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]

- 4. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]

1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene molecular weight and formula

An In-Depth Technical Guide to 1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene

Authored by: A Senior Application Scientist

Introduction

This compound is a highly substituted aromatic compound that belongs to the class of halogenated benzenes. Its intricate arrangement of five different substituents on a benzene core—two bromine atoms, a fluorine atom, an iodine atom, and a methyl group—makes it a valuable and versatile building block in advanced organic synthesis. The specific placement of these functional groups offers chemists a platform for regioselective transformations, enabling the construction of complex molecular architectures.

The presence of multiple, distinct halogen atoms (F, Br, I) is of particular significance. The differential reactivity of the carbon-halogen bonds (C-I > C-Br >> C-F) allows for selective participation in a variety of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This predictable selectivity is a cornerstone of modern synthetic strategy, allowing for the sequential and controlled introduction of new functionalities. Consequently, this compound serves as a key intermediate in the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials where precise structural control is paramount.

This guide provides a comprehensive overview of the core physicochemical properties, a plausible synthetic strategy, and a detailed experimental protocol for a representative application of this compound, designed for researchers and professionals in chemical and drug development.

Physicochemical Properties and Data

The fundamental properties of a chemical compound are critical for its application in research and development. The molecular formula and weight dictate stoichiometric calculations, while structural information provides insight into its reactivity and spectral characteristics.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₄Br₂FI |

| Molecular Weight | 393.82 g/mol |

Calculation of Molecular Weight:

The molecular weight is derived from the sum of the atomic weights of its constituent atoms. The calculation is based on the following atomic masses:

-

Carbon (C): 12.011 u[1]

Calculation: (7 x 12.011) + (4 x 1.008) + (2 x 79.904) + (1 x 18.998) + (1 x 126.904) = 393.819 g/mol

Synthetic Strategy and Mechanistic Rationale

The synthesis of a polysubstituted benzene such as this compound requires careful planning regarding the order of substituent introduction. The directing effects of the existing groups on the ring heavily influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. A logical and efficient synthetic pathway is outlined below.

Conceptual Synthetic Pathway

Caption: A plausible synthetic route to the target compound.

Rationale for the Synthetic Steps:

-

Bromination of m-Cresol: The synthesis begins with m-cresol (3-methylphenol). The hydroxyl (-OH) group is a powerful activating ortho-, para-director. The methyl group is a weaker activating ortho-, para-director. Their combined influence directs incoming electrophiles. Bromination with molecular bromine will preferentially occur at the positions most activated by the hydroxyl group, leading to the dibrominated intermediate.

-

Fluorination via Schiemann Reaction: The hydroxyl group is not easily replaced directly. A standard method to introduce fluorine is the Schiemann reaction. The phenol is first converted to a diazonium salt via reaction with nitrous acid (generated in situ from NaNO₂ and HCl). The resulting diazonium salt is then treated with tetrafluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt, which upon heating, decomposes to yield the desired fluoro-aromatic compound, releasing nitrogen gas and boron trifluoride.

-

Iodination: The final step is the introduction of the iodine atom. The existing substituents (two bromines, one fluorine, one methyl group) are all ortho-, para-directing. The position para to the fluorine atom (C4) is sterically accessible and electronically activated, making it the most likely site for electrophilic iodination. A common and effective iodinating agent is N-Iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid (TFA), which generates a potent electrophilic iodine species.

Experimental Protocol: Selective Suzuki-Miyaura Cross-Coupling

This protocol describes a validated method for performing a selective cross-coupling reaction at the most reactive C-I bond of this compound, leaving the C-Br bonds intact for subsequent transformations. This demonstrates the utility of the compound as a versatile synthetic intermediate.

Workflow Diagram

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology

Objective: To synthesize 4-Aryl-1,5-dibromo-2-fluoro-3-methylbenzene via selective Suzuki coupling.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium phosphate (K₃PO₄) (3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

Vessel Preparation: A dry round-bottom flask equipped with a magnetic stir bar and condenser is flushed with an inert gas (nitrogen or argon) for 10-15 minutes. This is a self-validating step to ensure the exclusion of oxygen, which can deactivate the palladium catalyst.

-

Reagent Addition: To the flask, add this compound, the chosen arylboronic acid, and potassium phosphate.

-

Catalyst Pre-mixing (Optional but Recommended): In a separate vial, briefly mix the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent. This pre-formation of the active catalytic species can improve reaction consistency.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture (dioxane and water) to the main reaction flask, followed by the catalyst/ligand mixture. The system is again purged with inert gas for 5 minutes.

-

Reaction Execution: The reaction mixture is heated to 80-100 °C with vigorous stirring. The causality here is that thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Monitoring: The reaction progress is monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed. This ensures the reaction is driven to completion without unnecessary heating that could cause side reactions.

-

Work-up: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to isolate the desired product.

This protocol leverages the higher reactivity of the C-I bond for oxidative addition to the Pd(0) center compared to the C-Br bonds, ensuring a highly selective transformation.

References

-

Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Bromine. [Link][4]

-

Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Carbon. [Link][1]

-

askIITians. How many grams does a hydrogen atom weigh?. [Link][3]

-

Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Iodine. [Link][11]

-

Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Fluorine. [Link][7]

Sources

- 1. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. quora.com [quora.com]

- 3. How many grams does a hydrogen atom weigh? - askIITians [askiitians.com]

- 4. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. Atomic Number 35 [atomicnumber.net]

- 6. Fluorine | Uses, Properties, & Facts | Britannica [britannica.com]

- 7. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. ISOFLEX USA - Fluorine (F) [isoflex.com]

- 9. Iodine (I) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 10. study.com [study.com]

- 11. Atomic Weight of Iodine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

A Technical Guide to the Solubility of Brominated Fluoro-Iodo-Toluene Derivatives in Organic Solvents for Pharmaceutical Applications

Introduction

In the landscape of modern drug discovery, halogenated organic molecules represent a cornerstone of medicinal chemistry. Their unique electronic properties, ability to modulate lipophilicity, and participation in specific interactions like halogen bonding make them invaluable scaffolds for developing novel therapeutics.[1] Among these, polysubstituted aromatics such as brominated fluoro-iodo-toluene derivatives present complex challenges and opportunities. The precise arrangement and combination of different halogens—the highly electronegative fluorine, the moderately polarizable bromine, and the highly polarizable iodine—create a nuanced molecular profile that significantly impacts a compound's physicochemical properties.

Of these properties, solubility is arguably one of the most critical. A drug's journey from administration to its target site is fundamentally governed by its ability to dissolve in various biological and non-biological media.[2][3] Poor solubility is a primary driver of attrition in the drug development pipeline, leading to low bioavailability, formulation difficulties, and ultimately, therapeutic failure.[4][5][6]

This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of brominated fluoro-iodo-toluene derivatives in organic solvents. We will move beyond simplistic rules to explore the underlying principles of solute-solvent interactions, introduce predictive models like Hansen Solubility Parameters, and detail robust experimental protocols. The objective is to equip scientists with the knowledge to make informed decisions in solvent selection for synthesis, purification, crystallization, and formulation, thereby accelerating the development of new chemical entities.[7][8][9]

Part 1: Theoretical Foundations of Solubility

Understanding solubility begins with the fundamental principle of "like dissolves like," which is an empirical observation of the underlying intermolecular forces at play.[10] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

The Critical Role of Halogenation in Molecular Properties

The identity and position of the halogen atoms on the toluene ring dictate the molecule's overall polarity, polarizability, and potential for specific interactions.

-

Electronegativity and Dipole Moment: Fluorine is the most electronegative element, creating a strong partial negative charge (δ-) on itself and a partial positive charge (δ+) on the attached carbon. Bromine and iodine are less electronegative but significantly more polarizable. The vector sum of these individual bond dipoles, determined by the substitution pattern (isomerism), results in the molecule's net dipole moment. An asymmetrical substitution pattern will generally lead to a more polar molecule than a symmetrical one.

-

Polarizability and van der Waals Forces: Polarizability, the ease with which an electron cloud can be distorted, increases down the halogen group (F < Cl < Br < I). Iodine's large, diffuse electron cloud makes it highly polarizable, leading to strong London dispersion forces, which are crucial for interactions with non-polar and weakly polar solvents.[11]

-

Halogen Bonding: A Key Noncovalent Interaction: Contrary to intuition, a covalently bonded halogen atom can act as an electrophilic species. This is due to an anisotropic distribution of electron density, creating an electropositive region known as a "σ-hole" on the outermost portion of the halogen, opposite the covalent bond.[12] This σ-hole can interact favorably with nucleophiles (electron donors) like the oxygen or nitrogen atoms in polar aprotic solvents. The strength of this interaction follows the trend I > Br > Cl > F, making iodine a potent halogen bond donor.[13][14] This interaction can significantly enhance solubility in solvents that are good halogen bond acceptors.

Predictive Framework: Hansen Solubility Parameters (HSP)

While polarity is a useful concept, it is a single-dimensional descriptor. The Hansen Solubility Parameter (HSP) system offers a more nuanced, three-dimensional approach to predicting miscibility based on the principle that "like seeks like" in terms of energy cohesion.[15][16] Every molecule (solute and solvent) is assigned three parameters:

-

δd (Dispersion): Represents the energy from London dispersion forces.

-

δp (Polar): Represents the energy from dipole-pole interactions.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bonding (and other specific interactions like halogen bonding).

These three parameters can be plotted as coordinates in a 3D "Hansen space." The fundamental principle is that substances with closer HSP coordinates are more likely to be miscible. The distance (Ra) between two substances in Hansen space is calculated as:

Ra = sqrt(4*(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²)

A smaller Ra value indicates a higher likelihood of solubility. This predictive tool is invaluable for pre-screening solvents, saving significant experimental time and resources.[17]

Part 2: A Practical Guide to Solvent Selection

The ideal solvent must not only dissolve the compound but also be compatible with the intended application (e.g., reaction conditions, crystallization process, formulation safety).[18][19]

Classification of Common Organic Solvents

A systematic approach to solvent selection begins with classifying them based on their polarity and hydrogen bonding capability.

| Solvent Class | Example Solvents | Key Characteristics | Expected Solubility for Halogenated Toluene |

| Non-Polar | Hexane, Toluene, Benzene | Low dielectric constant, dominated by dispersion forces. | Moderate to Good: Toluene backbone and large, polarizable Br and I atoms favor dispersion interactions.[20] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO) | High dielectric constant, no H-bond donor atoms. Can act as H-bond or halogen bond acceptors. | Good to Excellent: Dipole interactions and potential for halogen bonding with solvent's heteroatoms will enhance solubility. DCM is often an excellent solvent for halogenated compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA), Water | High dielectric constant, contain H-bond donor atoms (-OH, -NH). | Variable to Poor: Strong solvent-solvent H-bonds must be broken.[11] Solubility decreases as the alkyl chain of the alcohol increases. Generally insoluble in water.[21][22] |

Predictive Analysis for a Brominated Fluoro-Iodo-Toluene

Let's consider a hypothetical molecule: 4-bromo-2-fluoro-5-iodotoluene .

-

Structural Assessment:

-

The toluene core provides a lipophilic character.

-

The three different halogens create a significant dipole moment and increase the molecular weight.

-

The large iodine atom makes the molecule highly polarizable and a potential halogen bond donor.

-

-

Solubility Prediction:

-

High solubility is expected in:

-

Halogenated solvents like Dichloromethane (DCM) and Chloroform due to "like-dissolves-like" principles.

-

Polar aprotic solvents like THF, Ethyl Acetate, and Acetone, which can engage in dipole-dipole interactions.

-

Aromatic solvents like Toluene itself, due to pi-stacking and dispersion forces.

-

-

Moderate solubility is expected in:

-

Short-chain alcohols like Ethanol and IPA. The energetic cost of disrupting the alcohol's hydrogen-bonding network may be partially offset by solute-solvent interactions.

-

-

Poor to negligible solubility is expected in:

-

Part 3: Experimental Determination of Solubility

While predictions are invaluable for screening, empirical data is the gold standard. The thermodynamic or equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure.[2] The shake-flask method is a widely accepted protocol for its determination.

Standard Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol is a self-validating system because it aims to achieve a true thermodynamic equilibrium, which can be confirmed by analyzing samples at multiple time points.

Methodology:

-

Preparation: Add an excess amount of the solid brominated fluoro-iodo-toluene compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is critical to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator. Equilibration time is crucial; for crystalline compounds, 24-72 hours is often required to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the solid to settle. To remove all undissolved particles, filter the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE) or centrifuge the sample and carefully collect the supernatant. This step is vital to avoid artificially high concentration readings.

-

Quantification:

-

Accurately dilute a known aliquot of the clear, saturated solution with a suitable solvent (often the mobile phase for chromatography).

-

Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A standard calibration curve of the compound must be prepared to ensure accurate quantification.

-

-

Data Reporting: Express solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Part 4: Data Analysis and Interpretation

The collected solubility data allows for direct comparison of solvent performance and validation of the initial theoretical predictions.

Hypothetical Solubility Data Table

The following table presents plausible, hypothetical solubility data for 4-bromo-2-fluoro-5-iodotoluene at 25°C, based on the principles discussed. This serves as an example for how to structure and interpret experimental results.

| Solvent | Solvent Class | Predicted Solubility | Hypothetical Solubility (mg/mL) | Observations |

| Hexane | Non-Polar | Poor | < 1 | Dominated by weak dispersion forces. |

| Toluene | Non-Polar (Aromatic) | Moderate to Good | ~50 | "Like dissolves like" aromatic core. |

| Dichloromethane | Polar Aprotic | Excellent | > 200 | Excellent solvent for halogenated compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Good | ~150 | Strong dipole interactions and H-bond acceptor. |

| Acetone | Polar Aprotic | Good | ~120 | Good dipole interactions. |

| Ethyl Acetate | Polar Aprotic | Good | ~130 | Good balance of polarity and alkyl character. |

| Isopropanol (IPA) | Polar Protic | Variable | ~25 | H-bond network of solvent inhibits dissolution. |

| Methanol | Polar Protic | Variable to Poor | ~15 | More polar than IPA; stronger H-bond network. |

| Water | Polar Protic | Negligible | < 0.01 | Compound is highly lipophilic.[21][22] |

Conclusion

The solubility of complex molecules like brominated fluoro-iodo-toluene derivatives in organic solvents is a multifaceted property governed by a delicate balance of intermolecular forces. A purely trial-and-error approach to solvent selection is inefficient and resource-intensive.[5] By integrating theoretical principles—including polarity, polarizability, and specific interactions like halogen bonding—with predictive tools such as Hansen Solubility Parameters, researchers can develop a rational strategy for solvent screening.

This theoretical framework, however, must be anchored by robust experimental validation. The shake-flask method provides a reliable means to determine equilibrium solubility, yielding the critical data needed for process development, formulation, and ensuring the ultimate success of a drug candidate. By adopting this integrated, knowledge-driven approach, scientists can navigate the challenges posed by poorly soluble compounds and unlock their full therapeutic potential.

References

- 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5).

- Hansen solubility parameter – Knowledge and References. Taylor & Francis.

-

Model-Based Solvent Selection for the Synthesis and Crystallisation of Pharmaceutical Compounds. ResearchGate. Available from: [Link]

- Halogen Containing Compounds: Classification and Physical Properties of Alkyl halides and Aryl Halides. Aakash Institute.

- Improving solubility and accelerating drug development. Veranova.

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). Alwsci.com.

- Solubility test for Organic Compounds. (2024, September 24).

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012, November 12). ACS Publications. Available from: [Link]

- Optimizing Drug Solubility. (2017, October 11). Contract Pharma.

-

Drug Solubility: Importance and Enhancement Techniques. PMC. Available from: [Link]

- Experiment: Solubility of Organic & Inorganic Compounds.

- Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. (2023, December 21). Amofor.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

-

Janssen Solvent Selection in Pharmaceutical Crystallisation. Scribd. Available from: [Link]

- Solubility of C60 in a Variety of Solvents.

-

Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube. Available from: [Link]

-

Aryl halides are insoluble in water but soluble in organic compounds. Why? Quora. Available from: [Link]

-

Solvent selection for pharmaceuticals. ResearchGate. Available from: [Link]

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023, August 21). PMC. Available from: [Link]

- The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. (2022, October 3). UPCommons. Available from: [Link]

-

Solubility of Toluene in Aqueous Solutions of Various Benzenecarboxylates with or without I-Butanol. ElectronicsAndBooks. Available from: [Link]

-

Exploring the halogen bond specific solvent effects in halogenated solvent systems by ESR probe. (2014). New Journal of Chemistry (RSC Publishing). Available from: [Link]

-

Interplay of halogen bonding and solvation in protein–ligand binding. (2024, March 29). PMC. Available from: [Link]

-

Physical Properties of Alkyl Halides. (2023, January 22). Chemistry LibreTexts. Available from: [Link]

-

Toluene - Solubility of Things. Available from: [Link]

-

4-bromo-3-iodo-toluene. Tradeindia. Available from: [Link]

-

4-BROMO-3-FLUOROTOLUENE. INDOFINE Chemical Company. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. veranova.com [veranova.com]

- 5. contractpharma.com [contractpharma.com]

- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 9. researchgate.net [researchgate.net]

- 10. chem.ws [chem.ws]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the halogen bond specific solvent effects in halogenated solvent systems by ESR probe - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. upcommons.upc.edu [upcommons.upc.edu]

- 18. scribd.com [scribd.com]

- 19. m.youtube.com [m.youtube.com]

- 20. solubilityofthings.com [solubilityofthings.com]

- 21. Halogen Containing Compounds: Classification and Physical Properties of Alkyl halides and Aryl Halides, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 22. quora.com [quora.com]

- 23. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Reactivity Profile of Iodine vs. Bromine in Polyhalogenated Arenes

Abstract

Polyhalogenated aromatic compounds are pivotal building blocks in modern synthetic chemistry, serving as versatile precursors in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic functionalization of these scaffolds often hinges on the selective reaction of one carbon-halogen (C-X) bond in the presence of others. This guide provides an in-depth analysis of the differential reactivity between carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in polyhalogenated arenes. We will move beyond simple reactivity trends to explore the fundamental principles—bond dissociation energies, electronic effects, and steric hindrance—that govern this selectivity. Through a detailed examination of key transformations such as transition-metal-catalyzed cross-coupling, halogen-metal exchange, and the Halogen Dance rearrangement, this paper offers field-proven insights and practical protocols to empower researchers in designing efficient and highly selective synthetic strategies.

The Foundational Difference: A Tale of Two Halogens

The ability to discriminate between a C-I and a C-Br bond within the same molecule is not a matter of chance, but a direct consequence of their intrinsic physicochemical properties. The primary determinant of their reactivity in many transformations is the bond dissociation energy (BDE), which is the energy required to cleave the bond homolytically.[1] The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage.[2][3] This fundamental difference is the cornerstone of chemoselective synthesis involving polyhalogenated arenes.

Table 1: Comparison of Carbon-Halogen Bond Properties in Aryl Systems

| Property | Aryl C-I Bond | Aryl C-Br Bond | Causality and Implication |

| Avg. Bond Dissociation Energy (BDE) | ~240 kJ/mol[4] | ~276 kJ/mol[4] | The lower BDE of the C-I bond means it requires less energy to break, making it the preferred site for reactions initiated by bond cleavage, such as oxidative addition in cross-coupling.[5] |

| Electronegativity (Pauling Scale) | I = 2.66 | Br = 2.96 | Bromine is more electronegative, leading to a more polarized C-Br bond. This can influence reactivity in reactions sensitive to the electrophilicity of the carbon atom. |

| Polarizability | High | Moderate | The large, diffuse electron cloud of iodine makes the C-I bond highly polarizable, facilitating interactions with transition metals and organometallic reagents. |

| Bond Length | Longer | Shorter | The longer C-I bond is inherently weaker, contributing to its lower BDE. |

Chemoselectivity in Action: Key Synthetic Transformations

The theoretical differences in bond strength translate directly into predictable, exploitable reactivity patterns in the laboratory. Understanding the mechanism of a given reaction is critical to predicting which halogen will participate.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation.[6][7] Its catalytic cycle typically begins with the oxidative addition of the aryl halide to a low-valent palladium complex (e.g., Pd(0)).[5][6][8][9] This step is often rate-determining and is highly sensitive to the C-X bond strength.

The general reactivity trend for oxidative addition is C–I > C–Br > C–Cl.[5] This is because the weaker C-I bond presents a lower activation energy barrier for the palladium catalyst to insert itself, initiating the catalytic cycle. This predictable selectivity allows for the sequential functionalization of di- or polyhalogenated arenes. An iodo-substituent can be selectively coupled, leaving the bromo-substituent intact for a subsequent, different cross-coupling reaction under more forcing conditions.

Protocol 1: Selective Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene

-

Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-iodobenzene (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (3.0 equiv).

-

Catalyst/Ligand Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv), to the flask.

-

Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio), via syringe.

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or GC-MS. The reaction should show selective consumption of the starting material and formation of the 4-bromo-4'-substituted biphenyl product.

-

Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-coupled product, which can be used in a subsequent coupling at the bromide position.

Halogen-Metal Exchange

The formation of organolithium reagents via halogen-metal exchange is another area where the C-I vs. C-Br distinction is pronounced. This reaction involves treating an aryl halide with an alkyllithium reagent, such as n-butyllithium. The rate of exchange is significantly faster for iodine than for bromine.[10] This is attributed to the higher polarizability of the C-I bond and the greater stability of the departing iodide anion.

This kinetic difference allows for the selective generation of an aryllithium species at the position of the iodine atom, even at low temperatures, leaving a bromine atom untouched. The resulting organolithium intermediate can then be trapped with a wide variety of electrophiles.

Protocol 2: Selective Iodide-Lithium Exchange and Electrophilic Quench

-

Reaction Setup: Dissolve the polyhalogenated arene (e.g., 1-bromo-2-iodobenzene) (1.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether) in an oven-dried, multi-necked flask under an argon atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature. Iodine-lithium exchange should occur selectively.[10]

-

Electrophilic Trapping: Add the desired electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise to the solution at -78 °C.

-

Warming and Quench: Allow the reaction to slowly warm to room temperature over several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: Perform a standard aqueous workup, extraction, and purification by column chromatography to isolate the product resulting from electrophilic trapping at the original iodine position.

The Halogen Dance Rearrangement

The Halogen Dance is a fascinating base-catalyzed migration of a halogen atom across an aromatic or heteroaromatic ring.[11][12] The reaction is driven by thermodynamics, proceeding towards the formation of the most stable carbanion (organometallic) intermediate.[11][13] The mechanism typically involves initial deprotonation by a strong base (like LDA) to form an aryllithium species, which then participates in a series of intermolecular halogen-metal exchange steps, causing the halogen to "dance" to a new position.[11][13]

While observed for both bromo- and iodoarenes, the specific pathways and final product distributions can be influenced by the halogen's identity. The reaction is a powerful tool for accessing substitution patterns that are difficult to obtain through other means.[11]

Overriding Intrinsic Reactivity: Advanced Control Elements

While the C-I vs. C-Br bond strength provides a reliable baseline for predicting reactivity, a sophisticated understanding requires consideration of other factors that can modulate or even reverse this selectivity.

-

Electronic Effects: The electronic nature of other substituents on the arene ring significantly impacts reactivity.[8][14] Electron-withdrawing groups increase the electrophilicity of the aryl halide and can accelerate oxidative addition, while electron-donating groups have the opposite effect. The position of these groups relative to the halogens can create a scenario where a C-Br bond at a highly electron-deficient position reacts faster than a C-I bond at an electron-rich one.

-

Steric Effects: The steric environment around a halogen can be a dominant control element.[8][15] A bulky group ortho to a C-I bond may sterically shield it from the active site of a large catalyst complex, preventing reaction. In such cases, the less-hindered but stronger C-Br bond at a different position may react preferentially.

-

Ligand and Additive Control: Modern catalysis has shown that selectivity can be dictated by the choice of ligands on the metal center or by specific additives.[16][17] Bulky, electron-rich phosphine ligands, for example, can alter the electronic and steric properties of the catalyst, enabling the activation of stronger bonds or promoting selectivity for a specific site that would otherwise be disfavored.[17][18]

Synthetic Strategy: A Decision-Making Framework

For the drug development professional or synthetic chemist, choosing the correct polyhalogenated starting material is a critical strategic decision. The following framework can guide this choice.

Conclusion

The differential reactivity of iodine and bromine in polyhalogenated arenes is a powerful and reliable tool for modern organic synthesis. While the weaker carbon-iodine bond dictates a general reactivity trend of I > Br, particularly in transition-metal-catalyzed cross-couplings and halogen-metal exchange, a holistic understanding is essential for robust synthetic design. The interplay of fundamental bond strengths with the electronic and steric environment of the substrate, as well as the judicious selection of catalysts and ligands, provides chemists with a sophisticated toolkit to achieve remarkable levels of chemoselectivity. By mastering these principles, researchers can navigate the complexities of polyhalogenated systems to construct complex molecular architectures with precision and efficiency.

References

-

Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

-

Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

-

Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]

-

Wikipedia. Halogen dance rearrangement. [Link]

-

Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]

-

Chan, C. S., et al. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. PolyU Scholars Hub. [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

-

Chemistry LibreTexts. (2023). An Explanation of Substituent Effects. [Link]

-

Jones, L., & Whitaker, B. J. Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. [Link]

-

Semantic Scholar. Substitution Reactions on Iodine and Bromine: Mechanisms for Facile Halogenations of Heterocycles. [Link]

-

Haag, B. A., et al. (2015). Practical and economic lithiations of functionalized arenes and heteroarenes using Cy2NLi in the presence of Mg, Zn or La halides in a continuous flow system. Chemical Science. [Link]

-

Wilcox, C. S., et al. Experimental Quantification of Halogen⋅⋅⋅Arene van der Waals Contacts. PMC. [Link]

-

Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]

-

Rocca, P., et al. First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. The Journal of Organic Chemistry. [Link]

-

Save My Exams. (2025). Reactivity of the halogens. IGCSE Chemistry Revision Notes. [Link]

-

Gandeepan, P., & Ackermann, L. (2021). Transient directing ligands for selective metal-catalysed C–H activation. Nature Reviews Chemistry. [Link]

-

Zhang, L., et al. Impact of o-aryl halogen effects on ethylene polymerization: steric vs. electronic effects. Dalton Transactions. [Link]

-

Yoshida, K., et al. (2015). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules. [Link]

-

Thomas, J. M., et al. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]

-

O'Brien, P. (2009). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

-

Quora. (2022). What is the difference between bromine and iodine in terms of reactivity towards alkenes? [Link]

-

Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]

-

Mettler Toledo. Halogenation Reactions | Key Syntheses in Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Alkenes with Halogens. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Wang, Y., et al. (2013). Interplay between bromine and iodine in oxidative dehydrogenation. SciSpace. [Link]

-

Chemistry Lover. (2023). Organic chemistry series || part-1 || Electronic and steric effect. YouTube. [Link]

-

He, G., et al. Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of . PubMed. [Link]

-

Meyer, T. H., et al. (2025). Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations. PMC. [Link]

-

Chemistry LibreTexts. (2025). Bond Energies. [Link]

-

Wikipedia. Bond dissociation energy. [Link]

-

Clot, E., et al. (2017). Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews. [Link]

-

da Silva, W. A., et al. (2020). A Catalysis Guide Focusing on C–H Activation Processes. Journal of the Brazilian Chemical Society. [Link]

-

Ashenhurst, J. (2013). Bond Strengths And Radical Stability. Master Organic Chemistry. [Link]

-

S. J. V. (2018). The Role of Basicity in Selective C–H Bond Activation by Transition Metal-Oxidos. PMC. [Link]

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. [Link]

Sources

- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. escholarship.org [escholarship.org]

- 10. mdpi.com [mdpi.com]

- 11. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Impact of o-aryl halogen effects on ethylene polymerization: steric vs. electronic effects - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Elucidating Ligand‐Dependent Selectivities in Pd‐Catalyzed C–H Activations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyhalogenated Benzenes via the Sandmeyer Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Sandmeyer Reaction in Polyhalogenated Benzene Synthesis

The Sandmeyer reaction, a cornerstone of synthetic organic chemistry since its discovery by Traugott Sandmeyer in 1884, provides a robust and versatile method for the conversion of primary aromatic amines into a wide array of functionalized arenes.[1][2] This transformation proceeds via the formation of a diazonium salt intermediate, which is subsequently displaced by a nucleophile, often with the aid of a copper(I) catalyst.[3] For the synthesis of polyhalogenated benzenes, a class of compounds with significant applications in materials science, agrochemicals, and as pharmaceutical intermediates, the Sandmeyer reaction offers a strategic advantage. It allows for the introduction of a halogen atom at a specific position on an already halogenated aromatic ring, a transformation that can be challenging to achieve through direct electrophilic aromatic substitution due to the deactivating nature of existing halogen substituents.

This application note provides an in-depth technical guide to the Sandmeyer reaction for the synthesis of polyhalogenated benzenes. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully implement this reaction in their work. We will delve into the mechanistic underpinnings of the reaction, address the specific challenges associated with polyhalogenated substrates, and provide detailed, field-proven protocols for the synthesis of both polychlorinated and polybrominated benzenes.

Mechanistic Insights: A Radical Pathway to Aromatic Substitution

The Sandmeyer reaction is a classic example of a radical-nucleophilic aromatic substitution (SRN1) mechanism.[1][2] The process is initiated by a single-electron transfer from the copper(I) catalyst to the aryldiazonium salt. This generates an aryl radical and dinitrogen gas, along with the oxidized copper(II) species. The aryl radical then abstracts a halogen atom from the copper(II) halide, yielding the desired polyhalogenated benzene and regenerating the copper(I) catalyst, thus completing the catalytic cycle.[1]

The key steps of the mechanism are as follows:

-

Diazotization: The primary polyhalogenated aniline is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C), to form the corresponding aryldiazonium salt.[4]

-

Single-Electron Transfer (SET): The copper(I) halide donates an electron to the aryldiazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

-

Halogen Atom Transfer: The aryl radical abstracts a halogen atom from the newly formed copper(II) halide to give the final polyhalogenated benzene product and regenerate the copper(I) catalyst.

Critical Considerations for Polyhalogenated Substrates

The successful application of the Sandmeyer reaction to polyhalogenated anilines requires careful attention to several factors, primarily stemming from the electronic nature of these substrates.

Diazotization of Weakly Basic Anilines: Polyhalogenated anilines are significantly less basic than their non-halogenated counterparts due to the electron-withdrawing inductive effect of the halogen atoms. This reduced basicity can make the initial diazotization step more challenging. To overcome this, the use of stronger acidic conditions, such as concentrated sulfuric acid or a mixture of acetic and hydrochloric acid, is often necessary to ensure complete protonation of the amino group and subsequent reaction with nitrous acid.[5][6]

Catalyst Preparation and Handling: The copper(I) halide catalyst is susceptible to oxidation to copper(II), which is not catalytically active in the initial single-electron transfer step. Therefore, it is crucial to use freshly prepared or purified copper(I) halides. Protocols for the preparation of copper(I) chloride and bromide are readily available and typically involve the reduction of a copper(II) salt.[7][8]

Safety Precautions: Aryldiazonium salts are notoriously unstable and can be explosive, particularly when isolated in a dry state.[9] For this reason, they are almost always generated in situ and used immediately in the subsequent Sandmeyer reaction. Strict temperature control during the diazotization (0-5 °C) is paramount to prevent premature decomposition of the diazonium salt, which can lead to the formation of undesired phenolic byproducts and potentially hazardous conditions.[10] All manipulations involving diazonium salts should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[5]

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of a polychlorinated and a polybrominated benzene, serving as representative examples of the Sandmeyer reaction applied to polyhalogenated substrates.

Protocol 1: Synthesis of 1,3,5-Trichlorobenzene from 3,5-Dichloroaniline

This protocol outlines the conversion of 3,5-dichloroaniline to 1,3,5-trichlorobenzene with a typical yield of 70-80%.[11]

Materials:

-

3,5-Dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

Part 1: Diazotization

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 3,5-dichloroaniline in concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

After the addition is complete, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Part 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) chloride mixture with constant stirring. Vigorous evolution of nitrogen gas should be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen ceases.

Part 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them successively with dilute aqueous sodium hydroxide and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude 1,3,5-trichlorobenzene can be purified by recrystallization or distillation.

Protocol 2: Synthesis of 1,3,5-Tribromobenzene from 2,4,6-Tribromoaniline

This protocol describes the synthesis of 1,3,5-tribromobenzene from 2,4,6-tribromoaniline with a reported yield of 74-77%.[12]

Materials:

-

2,4,6-Tribromoaniline

-

95% Ethanol

-

Benzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

Procedure:

-

In a two-necked flask equipped with a reflux condenser, dissolve 2,4,6-tribromoaniline in a mixture of 95% ethanol and benzene by heating on a steam bath.

-

To the hot solution, add concentrated sulfuric acid.

-

Add powdered sodium nitrite in portions as rapidly as the reaction allows without becoming too vigorous.

-

Once the addition is complete and the initial vigorous reaction has subsided, heat the solution to boiling and maintain reflux as long as gas is evolved.

-

Allow the reaction mixture to stand in a warm place for an additional three hours.

-

Cool the reaction mixture in an ice bath to precipitate the crude product.

-

Filter the crude product and wash it with a small amount of cold ethanol.

-

To the solid, add a solution of concentrated sulfuric acid in water to decompose any excess sodium nitrite.

-

Filter the solid, wash thoroughly with water, and then with a small amount of ethanol.

-

The crude 1,3,5-tribromobenzene can be purified by recrystallization from a mixture of glacial acetic acid and water.

Comparative Data for Polyhalogenated Benzene Synthesis

The following table summarizes representative examples of the Sandmeyer reaction for the synthesis of various polyhalogenated benzenes, highlighting the starting materials, key reagents, and reported yields.

| Starting Aniline | Product | Key Reagents | Typical Yield (%) | Reference |

| 3,5-Dichloroaniline | 1,3,5-Trichlorobenzene | NaNO₂, HCl, CuCl | 70-80 | [11] |

| 2,4,6-Tribromoaniline | 1,3,5-Tribromobenzene | NaNO₂, H₂SO₄, Ethanol/Benzene | 74-77 | [12] |

| Aniline | Bromobenzene | NaNO₂, HBr, CuBr | Not specified | [4] |

| 2-Chloro-5-trifluoromethylaniline | 2-Chloro-5-trifluoromethyl-benzonitrile | NaNO₂, H₂SO₄, CuCN/NaCN | Not specified | [2][13] |

Conclusion

The Sandmeyer reaction remains an indispensable tool for the synthesis of polyhalogenated benzenes, offering a reliable method for the introduction of halogens onto electron-deficient aromatic rings. By understanding the radical-based mechanism and carefully controlling the reaction conditions, particularly during the critical diazotization step, researchers can effectively utilize this reaction to access a wide range of polyhalogenated aromatic compounds. The protocols and data presented in this application note provide a solid foundation for the successful implementation of the Sandmeyer reaction in the synthesis of these valuable chemical building blocks. As with any chemical transformation, adherence to strict safety protocols is essential for the safe and successful execution of these reactions.

References

-

Sandmeyer reaction. Wikipedia. [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri-St. Louis. [Link]

-

Preparation of copper(I) chloride. STU. [Link]

-

Benzene, 1,3,5-tribromo-. Organic Syntheses Procedure. [Link]

-

Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ACS Publications. [Link]

- Processes for the diazotization of 2,5-dichloroanilines.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. [Link]

-

Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

A general electrochemical strategy for the Sandmeyer reaction. eScholarship.org. [Link]

-

Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). ACS Publications. [Link]

-

Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic - datapdf.com. [Link]

-

21.03 Sandmeyer Reaction. OrganicChemGuide. [Link]

-

A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. [Link]

-

A general electrochemical strategy for the Sandmeyer reaction. ResearchGate. [Link]

- Preparation method of 1,3, 5-tribromobenzene.

-

Synthesis of Chlorobenzene via Sandmeyer. Scribd. [Link]

-

Synthesis of 1,3,5-tribromobenzene from 2,4,6-tribromoaniline. YouTube. [Link]

-

Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Institute for Color Science and Technology. [Link]

-

One-Pot Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. PMC. [Link]

-

Chlorobenzene from Aniline via the Sandmeyer Reaction. Sciencemadness Discussion Board. [Link]

-

Aliphatic Amines Unlocked for Selective Transformations through Diazotization. PMC. [Link]

-

Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. ResearchGate. [Link]

- Preparation of trichlorobenzene.

-

Diazotization of aniline. ResearchGate. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. labproinc.com [labproinc.com]

- 6. prepchem.com [prepchem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. datapdf.com [datapdf.com]

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene

[1][2]

Executive Summary

The substrate 1,5-Dibromo-2-fluoro-4-iodo-3-methylbenzene presents a classic "Electronic vs. Steric" conflict in transition-metal catalysis.[1][2] While the C–I bond is electronically the most labile (weakest BDE), its position at C4 is sterically occluded by ortho-methyl and ortho-bromo substituents.[1] Conversely, the C1–Br bond, while stronger, is sterically accessible.[3]

This guide provides a validated protocol to enforce exclusive C4–I coupling while suppressing C1–Br/C5–Br side reactions. The methodology relies on the use of dialkylbiaryl phosphine ligands (Buchwald ligands) to accelerate oxidative addition at the hindered Iodine center.

Substrate Analysis & Reactivity Profile[2]

Before initiating the reaction, it is critical to understand the competing sites on the scaffold.[3]

| Site | Substituent | Electronic Activation | Steric Environment | Reactivity Prediction |

| C4 | Iodine | High (Weakest Bond) | High (Flanked by -CH₃ and -Br) | Target Site (Requires active catalyst) |

| C1 | Bromine | Medium (C-Br > C-I) | Medium (Flanked by -F) | Potential Side Reaction (Site B)[1][2] |

| C5 | Bromine | Medium (C-Br > C-I) | High (Flanked by -I) | Inert under mild conditions |

Mechanistic Logic

To achieve selectivity, the rate of oxidative addition (

Visualization: Chemoselectivity Decision Tree

The following diagram illustrates the kinetic pathway enforced by the chosen catalyst system.

Caption: Kinetic pathway selection. The SPhos-Pd system accelerates Path A (Iodine) despite steric hindrance, minimizing Path B (Bromine).

Optimized Experimental Protocol

This protocol is scaled for 1.0 mmol of substrate but is linear up to 50 mmol.[2][3]

Materials Checklist

-

Substrate: this compound (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.1 – 1.2 eq)

-

Catalyst Precursor: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

-

Ligand: SPhos (4 mol%) or XPhos (4 mol%)

-

Base: K₃PO₄ (3.0 eq) - Use anhydrous for water-sensitive substrates, or tribasic potassium phosphate n-hydrate.[1][2]

-

Solvent: Toluene/Water (10:[2]1) or 1,4-Dioxane/Water (4:1).[1][2][3][4]

Step-by-Step Methodology

-

Catalyst Pre-complexation (Crucial for Activity):

-

In a vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in the organic solvent (e.g., 2 mL Toluene).

-

Stir at room temperature for 5–10 minutes. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active catalytic species.[3]

-

-

Reaction Assembly:

-

Inerting:

-

Execution:

-

Work-up:

Data & Troubleshooting Guide

Solvent & Base Screening Matrix (for Optimization)[4]

If the standard protocol yields low conversion, consult this matrix.

| Condition | Solvent System | Base | Outcome | Recommendation |

| Standard | Toluene/H₂O (10:1) | K₃PO₄ | High Selectivity | Use for lipophilic substrates.[2] |

| Polar | DMF/H₂O (4:1) | Cs₂CO₃ | High Activity | Use if conversion is <50% at 60°C. Risk of Br-coupling increases.[1][2] |

| Green | EtOH/H₂O (1:[2]1) | K₂CO₃ | Moderate | Good for simple aryl boronic acids; poor for hindered ones.[2] |

| Anhydrous | THF | KOtBu | Dehalogenation | AVOID. Strong bases promote hydrodehalogenation.[2][3] |

Common Issues and Fixes

-

Problem: Significant formation of di-coupled product (reaction at I and Br).

-

Problem: No reaction (Starting material recovered).

-

Problem: Protodeboronation of Boronic Acid.

Safety & Handling

-

Polyhalogenated Arenes: Treat as potentially toxic and skin irritants.[2][3] Handle in a fume hood.

-

Palladium Residues: Pd species can be sensitizers.[2][3] Ensure thorough removal (Scavenger resins like SiliaMetS® Thiol are recommended for pharmaceutical intermediates).[2]

-

Fluorine Content: While the C-F bond is stable here, combustion of the waste can generate HF.[3] Dispose of in halogenated waste streams.[2][3]

References

-

Buchwald, S. L., et al. (2004).[3] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

-

Miyaura, N. (2002).[2][3] "Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes."[1][2] Journal of Organometallic Chemistry.

-

Organ, M. G., et al. (2006).[3] "Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal.[2][3]

-